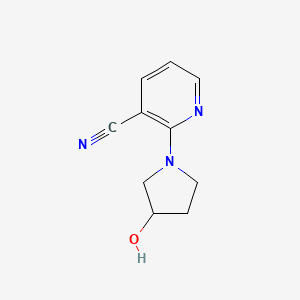
1-Benzyl-4-(3-bromopropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(3-bromopropyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in various fields, particularly in medicinal chemistry, due to their diverse biological activities. This compound is characterized by a piperidine ring substituted with a benzyl group and a 3-bromopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-bromopropyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with 1,3-dibromopropane under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is heated to reflux, allowing the substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-(3-bromopropyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The compound can be reduced to form 1-benzyl-4-propylpiperidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include 1-benzyl-4-(3-azidopropyl)piperidine or 1-benzyl-4-(3-thiopropyl)piperidine.
Oxidation: Products include benzaldehyde or benzoic acid.
Reduction: Product is 1-benzyl-4-propylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(3-bromopropyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(3-bromopropyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances lipophilicity, facilitating membrane penetration. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The 3-bromopropyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperidine: Lacks the 3-bromopropyl group, making it less reactive in nucleophilic substitution reactions.
4-(3-Bromopropyl)piperidine: Lacks the benzyl group, resulting in different biological activity and lipophilicity.
1-Benzyl-4-propylpiperidine: Formed by reduction of 1-Benzyl-4-(3-bromopropyl)piperidine, with different reactivity and biological properties.
Uniqueness: this compound is unique due to the presence of both benzyl and 3-bromopropyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research.
Eigenschaften
Molekularformel |
C15H22BrN |
|---|---|
Molekulargewicht |
296.25 g/mol |
IUPAC-Name |
1-benzyl-4-(3-bromopropyl)piperidine |
InChI |
InChI=1S/C15H22BrN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
InChI-Schlüssel |
WMUQBTCPHHEEGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCCBr)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)



![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)

